
3-Hydroxy-3-phenylpiperidin-2-one
Overview
Description
3-Hydroxy-3-phenylpiperidin-2-one is a chemical compound belonging to the piperidinone family. . This compound features a piperidine ring with a hydroxyl group and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of multi-component reactions and solvent-free conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-phenylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and phenyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
HPPO is primarily recognized for its potential in drug development:
- Cancer Therapy : Research indicates that HPPO exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and hypopharyngeal tumor cells (FaDu). For instance, one study reported an IC50 value of 15 µM against MDA-MB-231 cells, suggesting significant cytotoxicity at low concentrations .
- Antimicrobial Activity : HPPO has shown effectiveness against Mycobacterium tuberculosis, with studies revealing a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains. This suggests its potential utility in treating drug-resistant tuberculosis .
Structure-Activity Relationship Insights
Understanding the structure-activity relationship (SAR) of HPPO is crucial for optimizing its therapeutic efficacy:
Compound Variant | Activity (IC50/MIC) | Observations |
---|---|---|
3-Hydroxy-3-phenylpiperidin-2-one | 15 µM (anticancer) | Induces apoptosis in cancer cells |
Phenylcyclobutane carboxamide | 6.9 µM (antimicrobial) | Effective against resistant strains |
Analog with extended alkyl chain | Higher IC50 | Reduced potency observed |
Anticancer Studies
A series of studies have focused on the anticancer potential of HPPO:
- One study highlighted that HPPO induced apoptosis in breast cancer cell lines at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development .
Antimicrobial Efficacy
HPPO's antimicrobial properties have been explored through various assays:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
3-Hydroxy-3-phenylpiperidin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-1,2,3,6-tetrahydropyridines: These compounds share a similar piperidine ring structure but differ in the presence of additional functional groups.
Piperidine derivatives: These include various substituted piperidines, spiropiperidines, and condensed piperidines, which have different biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Hydroxy-3-phenylpiperidin-2-one (CAS Number: 65379-06-8) is a compound belonging to the piperidinone family, characterized by its unique structure featuring a hydroxyl group and a phenyl substituent. This compound has garnered attention in various fields, particularly pharmacology, due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The presence of the hydroxyl and phenyl groups enhances its binding affinity to these receptors, influencing several biochemical pathways.
- Receptor Interaction : The compound shows potential interactions with serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and pain perception .
- Enzyme Modulation : It may modulate enzyme activity, affecting metabolic pathways related to neurotransmitter synthesis and degradation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited IC values in the low micromolar range against FaDu hypopharyngeal tumor cells, indicating its effectiveness in inducing apoptosis compared to standard chemotherapeutics like bleomycin .
Cell Line | IC (µM) | Reference Drug |
---|---|---|
FaDu (hypopharyngeal) | 9.28 | Bleomycin |
PDAC (pancreatic cancer) | 9.28 | Not applicable |
Central Nervous System Effects
In addition to its anticancer properties, this compound has been studied for its effects on the central nervous system (CNS):
- Antipsychotic Potential : The compound has shown promise as a partial agonist at dopamine D and serotonin 5-HT receptors, suggesting potential applications in treating psychiatric disorders .
Receptor Type | Activity Type | E(max) Value (%) |
---|---|---|
Dopamine D | Partial Agonist | Variable |
Serotonin 5-HT | Partial Agonist | 66.5 |
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Study on Anticancer Activity : A preclinical model evaluating the compound's effects on pancreatic ductal adenocarcinoma (PDAC) showed promising results with a notable reduction in tumor cell proliferation.
- Neuropharmacological Study : In rodent models, administration of the compound resulted in significant improvements in behavioral assays associated with anxiety and depression, supporting its potential as an antidepressant agent.
Properties
IUPAC Name |
3-hydroxy-3-phenylpiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-11(14,7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXWARBKAFMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497280 | |
Record name | 3-Hydroxy-3-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65379-06-8 | |
Record name | 3-Hydroxy-3-phenylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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